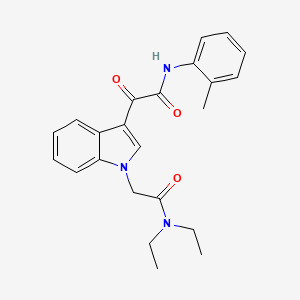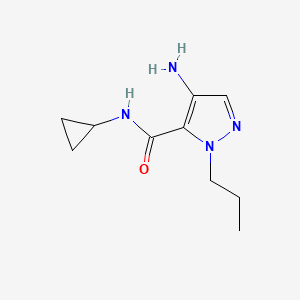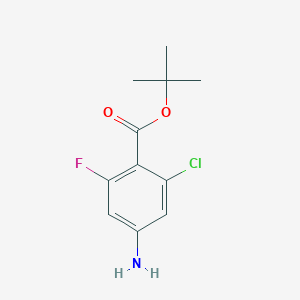![molecular formula C19H24N4O2S B2820845 3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-00-5](/img/structure/B2820845.png)
3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potent Inhibitory Activities
Compounds similar to the query have been synthesized and evaluated for their inhibitory activities against specific enzymes or receptors. For example, derivatives bearing carboxybenzyl and chloro/cyanobenzyl groups have shown moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV), with some compounds exhibiting comparable activity to known inhibitors like Sitagliptin. These findings highlight the potential medicinal applications of these compounds in enzyme inhibition, which could be relevant for treating diseases like diabetes or cancer (Didunyemi Mo et al., 2015).
Protein Sulfenation as a Redox Sensor
Research into the sulfenation of proteins, a reversible post-translational modification, reveals the role of similar compounds in studying oxidative stress and redox biology. Novel biotinylated derivatives have been synthesized to "tag" sulfenated proteins, allowing for their identification and study. This research has implications for understanding cellular responses to oxidative stress and could contribute to the development of redox-based therapeutic strategies (Rebecca Charles et al., 2007).
Synthesis of Heterocycles and Their Applications
Compounds with similar structures have been utilized in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry and material science. For instance, the synthesis of bromophenols coupled with nucleoside bases demonstrates the potential of these compounds in generating novel molecules with potential biological activities. Such research underscores the utility of these compounds in organic synthesis and drug discovery (Ming Ma et al., 2007).
Novel Methodologies in Organic Synthesis
The development of novel synthetic methodologies utilizing similar compounds demonstrates their significance in organic chemistry. For example, research on multicomponent dicyclization and ring-opening sequences offers new approaches to synthesizing complex molecules, which can be beneficial for pharmaceutical synthesis and the development of new materials (Xiao Geng et al., 2019).
Carbonic Anhydrase Inhibitors
Studies on Schiff's bases incorporating chromone and aromatic sulfonamide moieties, and their zinc complexes, have shown inhibitory activity against cytosolic/tumor-associated carbonic anhydrase isozymes. These findings have implications for the development of therapies targeting hypoxic tumors, where certain carbonic anhydrase isozymes are often overexpressed (L. Puccetti et al., 2005).
特性
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)9-10-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDSSDRUSWKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2820766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820768.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2820769.png)
![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)
![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)

![Tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2820776.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2820779.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
